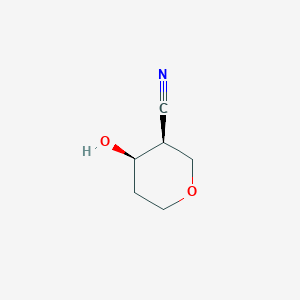

![molecular formula C17H14N4O2 B2952733 2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile CAS No. 902960-82-1](/img/structure/B2952733.png)

2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring. Pyrido[2,3-d]pyrimidines are derivatives of pyrimidine and have a similar structure but with one carbon replaced by a nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines would depend on the specific substituents present on the ring. In general, these compounds can undergo reactions typical of aromatic heterocycles .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Without specific data, it’s difficult to provide an analysis of the physical and chemical properties of this compound .Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

One study focused on the synthesis and biological evaluation of N-(2-(cyano(4,6-dimethoxypyrimidin-2-yl) methyl) phenyl) substituted amide derivatives. These compounds were tested for herbicidal and antibacterial activities. Although they did not show herbicidal activities, some demonstrated inhibitory effects against certain pathogens like Sphaerotheca fuliginea and Rhizoctonia solani, indicating potential applications in addressing specific fungal infections (Lin Yuanxiang & Chen Dizhao, 2013).

Photophysical and Photochemical Properties

Another study explored the solvent's impact on the photokinetics of pyrimidinones, which are components of photolesions in DNA. This research provides insight into the secondary photochemistry of these lesions, contributing to the understanding of DNA damage and repair mechanisms, which could influence future research into DNA integrity and genetic stability (G. Ryseck et al., 2013).

Antioxidant Activity

A study on the synthesis of new heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety revealed that some compounds exhibited antioxidant activity comparable to that of ascorbic acid. This suggests their potential use as antioxidants in various applications, including possibly in pharmaceuticals or as food additives to prevent oxidative damage (A. El‐Mekabaty, 2015).

Basicity Scale Development

Research aimed at creating a self-consistent spectrophotometric basicity scale in acetonitrile for various bases, including pyridines and benzimidazoles, contributes significantly to the field of organic chemistry by providing a reference for the basicity of compounds. This can be crucial in synthesizing and studying the behavior of organic compounds in solution (Kaljurand et al., 2000).

Synthesis of Substituted Thiophene-Carbonitriles

A synthesis approach for trisubstituted thieno[3,2-d]pyrimidines from unknown 3-aminothiophene-2-carbonitriles opens up new avenues in the development of heterocyclic compounds with potential applications in materials science, pharmaceuticals, and agrochemicals (W. Ren et al., 1986).

Safety and Hazards

Orientations Futures

Pyrido[2,3-d]pyrimidines are of great interest due to their biological potential and are being studied in the development of new therapies . Future research could focus on the synthesis, characterization, and biological activity of “2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile” and similar compounds.

Analyse Biochimique

Biochemical Properties

The compound, 2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile, has been studied as a lipophilic inhibitor of dihydrofolate reductase . This suggests that it interacts with the enzyme dihydrofolate reductase, which plays a crucial role in the synthesis of nucleotides and DNA replication.

Cellular Effects

As an inhibitor of dihydrofolate reductase, it may impact cell function by disrupting DNA replication .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the enzyme dihydrofolate reductase, inhibiting its function . This interaction likely involves the nitrogen atom of the pyrimidine ring .

Metabolic Pathways

Given its interaction with dihydrofolate reductase, it may be involved in pathways related to nucleotide synthesis .

Propriétés

IUPAC Name |

2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c1-12-4-6-13(7-5-12)11-21-16(22)14-3-2-9-19-15(14)20(10-8-18)17(21)23/h2-7,9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMYMKPCNLGQMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}propanamide](/img/structure/B2952651.png)

![ethyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2952657.png)

![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(pyridin-2-yl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2952659.png)

![8-(2-((4-butylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952660.png)

![2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)

![2-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2952663.png)

![5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952664.png)

![2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide](/img/structure/B2952665.png)

![1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2952666.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952668.png)

![7-(3-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952671.png)